

In-Depth Technical Guide: 3-Chloro-6-phenylpyridazin-4-ol

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Compound of Interest

Compound Name:	3-Chloro-6-phenylpyridazin-4-OL
CAS No.:	89868-13-3
Cat. No.:	B1590347

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Executive Summary & Chemical Identity

3-Chloro-6-phenylpyridazin-4-ol (CAS: 89868-13-3) is a halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates.^[1] It belongs to the class of pyridazines, specifically the hydroxypyridazines, which exhibit rich tautomeric behavior and regioselective reactivity.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Pyridafol (6-chloro-3-phenylpyridazin-4-ol, CAS 40020-01-7), which is a well-known metabolite of the herbicide Pyridate. While structurally similar, the positioning of the chlorine and phenyl groups relative to the nitrogen atoms alters the electronic environment and subsequent reactivity profiles.

Chemical Data Table

Property	Specification
IUPAC Name	3-Chloro-6-phenylpyridazin-4-ol
CAS Number	89868-13-3
Molecular Formula	C ₁₀ H ₇ ClN ₂ O
Molecular Weight	206.63 g/mol
Appearance	White to pale yellow crystalline powder
pKa (Predicted)	~1.90 (OH ionization), though experimental analogs suggest ~6.7
Solubility	Soluble in DMSO, DMF, chlorinated solvents; low solubility in water
Tautomerism	Exists in equilibrium with 3-chloro-6-phenyl-1H-pyridazin-4-one

Structural Dynamics & Tautomerism

The core reactivity of **3-chloro-6-phenylpyridazin-4-ol** is governed by lactam-lactim tautomerism. In solution, the compound exists in an equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form.

- Enol Form (Pyridazinol): Favored in polar aprotic solvents and when O-functionalized.
- Keto Form (Pyridazinone): Often the dominant species in the solid state and in neutral aqueous solutions due to the stability of the amide-like (NH-CO) resonance.

This equilibrium dictates the site of alkylation. Treatment with bases (e.g.,

) generates an ambident anion that can react at the Oxygen (O-alkylation) or Nitrogen (N-alkylation), depending on the hardness of the electrophile and solvent polarity.

Synthetic Pathways

The synthesis of CAS 89868-13-3 requires precise regiocontrol to ensure the phenyl ring is installed at position 6 and the chlorine remains at position 3.

Primary Route: Regioselective Suzuki Coupling

The most robust synthetic strategy involves the functionalization of a pre-formed pyridazine core.

Step 1: Preparation of 3,6-Dichloro-4-hydroxypyridazine Starting from 3,4,6-trichloropyridazine, selective hydrolysis is performed. The C4-chlorine is susceptible to nucleophilic displacement by hydroxide ions due to the activation provided by the adjacent nitrogen atoms and the vinylogous nature of the position.

- Reagents: NaOH (aq), Reflux.
- Yield: High regioselectivity for the 4-OH product.

Step 2: Regioselective Suzuki-Miyaura Coupling The key step is the discrimination between the C3-Cl and C6-Cl sites.

- **Electronic Logic:** The hydroxyl group at C4 is an electron-donating group (EDG). It increases electron density at the ortho (C3) and para (C5) positions. The C6 position (meta to OH) remains relatively more electron-deficient.
- **Catalytic Cycle:** Palladium(0) undergoes oxidative addition preferentially at the more electron-deficient C6-Cl bond.
- **Reaction:** 3,6-Dichloro-4-hydroxypyridazine + Phenylboronic Acid

3-Chloro-6-phenylpyridazin-4-ol.

Experimental Protocol (Representative)

- **Charge:** A reaction vessel is charged with 3,6-dichloro-4-hydroxypyridazine (1.0 eq), Phenylboronic acid (1.1 eq), and (2.0 eq).
- **Solvent:** Degassed mixture of 1,4-Dioxane/Water (4:1).
- **Catalyst:** Add

(3-5 mol%).

- Conditions: Heat to 90°C under atmosphere for 4–6 hours.
- Workup: Cool, acidify to pH ~3 (to precipitate the phenol), filter, and recrystallize from ethanol.

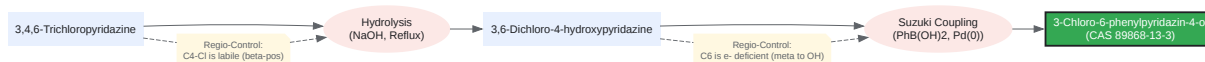
Reactivity Profile & Functionalization

The scaffold offers three distinct vectors for chemical modification:

- C4-Hydroxyl (Nucleophile):
 - O-Alkylation: Reaction with alkyl halides in the presence of [DMAP](#) or [K₂CO₃](#) in DMF yields ethers (common in herbicide synthesis).
 - O-Acylation: Reaction with acyl chlorides yields esters.
 - Chlorination:[\[2\]](#)[\[3\]](#)[\[4\]](#) Treatment with [POCl₃](#) converts the OH back to Cl, yielding 3,4-dichloro-6-phenylpyridazine.
- C3-Chlorine (Electrophile):
 - S_NAr: The remaining chlorine at C3 is activated by the adjacent Nitrogen (N2). It can be displaced by amines, thiols, or alkoxides, although it is less reactive than the C6-Cl in the starting material.
 - Coupling: Can undergo a second Suzuki or Stille coupling to generate 3,6-diphenyl derivatives.
- N-Alkylation (Alternative Nucleophile):
 - Under specific conditions (e.g., soft electrophiles, protic solvents), alkylation may occur at N1 or N2, leading to N-substituted pyridazinones.

Visualization of Chemical Logic

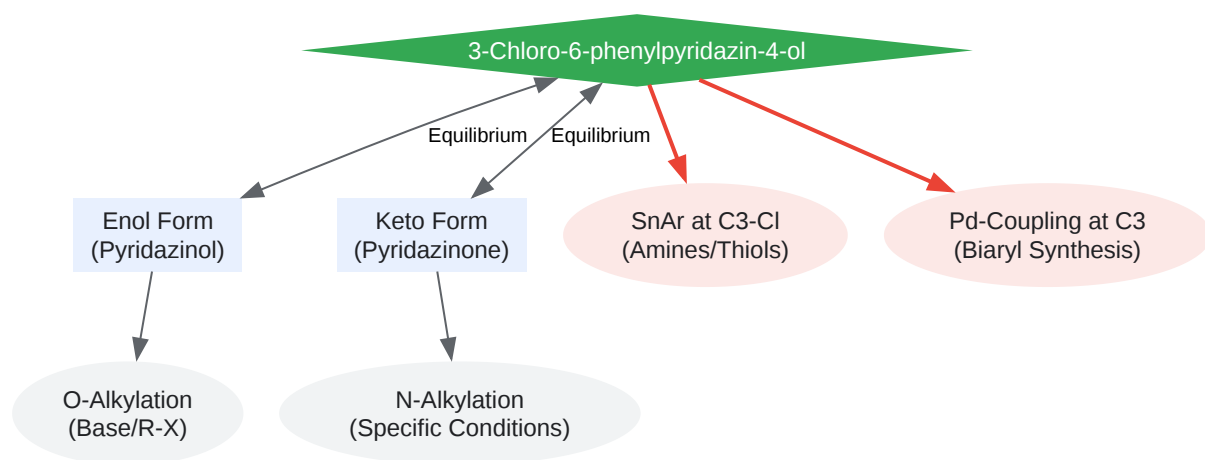
Diagram 1: Synthetic Workflow & Regioselectivity



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Caption: Synthetic route highlighting the regioselective hydrolysis and Palladium-catalyzed coupling steps.

Diagram 2: Reactivity & Tautomerism Map



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Caption: Map of tautomeric forms and available reaction vectors for medicinal chemistry applications.

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